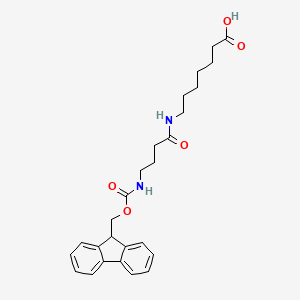
1-Isothiocyanato-3-methoxy-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isothiocyanato-3-methoxy-2-methylpropane is a rare compound belonging to the class of isothiocyanates. It is characterized by its clear, colorless liquid form and pungent odor.
Métodos De Preparación
1-Isothiocyanato-3-methoxy-2-methylpropane can be synthesized through the reaction of methyl isothiocyanate with methanol. This method involves the use of dimethylbenzene as a solvent and is carried out under the protection of nitrogen and mild conditions . The yields of some products can exceed 90%, making this method efficient and suitable for industrial production . Additionally, this method has advantages such as low toxicity, low cost, safety, fewer by-products, and simplicity of operation .
Análisis De Reacciones Químicas
1-Isothiocyanato-3-methoxy-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Aplicaciones Científicas De Investigación
1-Isothiocyanato-3-methoxy-2-methylpropane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a chemoselective electrophile in bioconjugate chemistry due to its tolerance toward aqueous reaction conditions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its ability to inhibit enzymes and modulate signaling pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Isothiocyanato-3-methoxy-2-methylpropane involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modulation of signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
1-Isothiocyanato-3-methoxy-2-methylpropane can be compared with other similar compounds, such as:
1-Isothiocyanatomethyl-4-phenylbenzene: This compound is also an isothiocyanate and has been studied for its potential anticancer properties.
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate, known for its ability to inhibit aldehyde dehydrogenase and decrease cisplatin tolerance in cancer cells.
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NOS |
|---|---|
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
1-isothiocyanato-3-methoxy-2-methylpropane |
InChI |
InChI=1S/C6H11NOS/c1-6(4-8-2)3-7-5-9/h6H,3-4H2,1-2H3 |
Clave InChI |
NZRZMYHFYNEAPA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=C=S)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
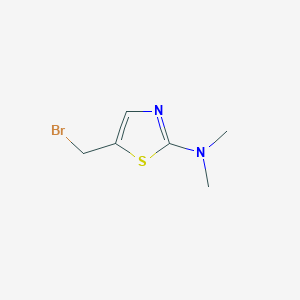
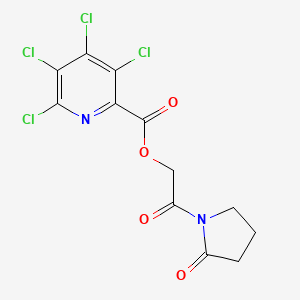
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
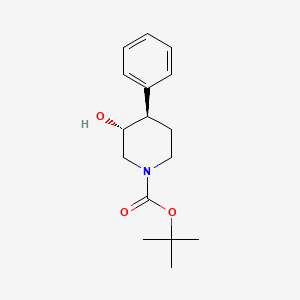
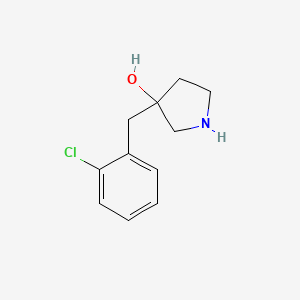
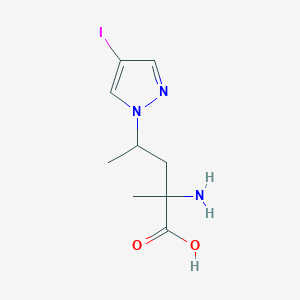
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)

![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
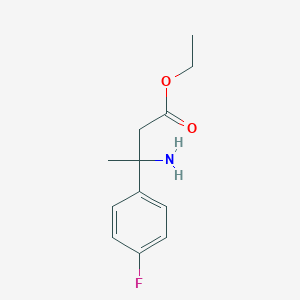
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
